copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline
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Overview
Description
Copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline typically involves the condensation reaction between 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and appropriate aldehyde building blocks. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the condensation reaction between 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and linear 2,5-dihydroxyterephthalaldehyde can be used to synthesize a layered two-dimensional covalent organic framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods would need to address the challenges of large-scale purification and characterization of the compound.
Chemical Reactions Analysis
Types of Reactions
Copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons from a substrate to an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it accepts electrons from a reducing agent.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as coupling and oxidation reactions.
Materials Science: The compound is used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
Biological Applications: Porphyrin derivatives, including this compound, are studied for their potential use in photodynamic therapy and other medical applications.
Mechanism of Action
The mechanism by which copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline exerts its effects is primarily through its ability to coordinate with metal ions and facilitate electron transfer reactions. The porphyrin ring provides a stable framework for binding metal ions, while the amino groups enhance the compound’s reactivity and stability. The compound’s catalytic activity is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-tetrakis(4-aminophenyl)porphyrin: This compound is a precursor to copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline and shares similar structural features.
Copper(II) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin: This compound is similar in structure but lacks the additional aniline group.
Squaraine-linked COFs: These compounds are synthesized using similar building blocks and have comparable structural and electronic properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and metal coordination sites. This unique structure imparts distinct catalytic and electronic properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C44H32CuN8 |
---|---|
Molecular Weight |
736.3 g/mol |
IUPAC Name |
copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
InChI Key |
KGRSBJAKIMRVEC-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)N)C=C5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Cu+2] |
Origin of Product |
United States |
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